molecular formula C12H11NO5 B6230307 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid CAS No. 26893-25-4

4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B6230307
CAS No.: 26893-25-4
M. Wt: 249.22 g/mol
InChI Key: ICLZRXYHJMQSJF-UHFFFAOYSA-N
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Description

4-Hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by:

  • A hydroxyl group at position 2.
  • Methoxy substituents at positions 7 and 6.
  • A carboxylic acid group at position 2.

Its molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.22 g/mol. Key physicochemical properties include a predicted collision cross-section of 151.6 Ų for the [M+H]⁺ ion and distinct IR/NMR spectral features indicative of aromatic, hydroxyl, and carboxylic acid functionalities .

Properties

CAS No.

26893-25-4

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

7,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-17-8-4-3-6-9(11(8)18-2)13-5-7(10(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

ICLZRXYHJMQSJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives under specific conditions . Another method includes the use of specialized reactions involving quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex bioactive molecules .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties are influenced by substituent positions and types. Below is a comparative analysis with key analogs:

Key Differences and Implications

Substituent Effects on Bioactivity: Methoxy Groups (7,8- vs. 6,7-): The 7,8-dimethoxy configuration in the target compound may enhance steric bulk and electron-donating effects compared to 6,7-dimethoxy analogs. This could alter binding to targets like bacterial DNA gyrase or inflammatory mediators . Carboxylic Acid vs.

Antibacterial Activity: Fluoroquinolones (e.g., compound 34 in ) with 6-fluoro and 7-piperazinyl groups exhibit potent antibacterial activity due to enhanced DNA gyrase inhibition. The absence of fluorine and presence of methoxy groups in the target compound may reduce antibacterial potency but improve selectivity or reduce toxicity .

Anti-inflammatory and Analgesic Potential: Alkylamides of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid show marked analgesic effects, suggesting that the target compound’s 7,8-dimethoxy configuration could similarly modulate cyclooxygenase (COX) or other inflammatory pathways .

Physicochemical and Pharmacokinetic Properties

  • Acid-Base Behavior : The carboxylic acid group (pKa ~3–4) ensures ionization at physiological pH, favoring salt formation and improved solubility .
  • Synthetic Accessibility: Synthesis of the target compound likely involves methoxy group introduction via alkylation or protection strategies, as seen in related quinoline syntheses (e.g., hydrolysis of esters in ).

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